N-(2-aminoethyl)-4-methylbenzenesulfonamide hydrochloride
Overview
Description
“N-(2-aminoethyl)-4-methylbenzenesulfonamide hydrochloride” likely contains a benzene ring, which is a cyclic compound with 6 carbon atoms and alternating double bonds, substituted with a methyl group (-CH3) and a sulfonamide group (-SO2NH2). The sulfonamide group is attached to an ethylamine group (-CH2CH2NH2). The compound is a hydrochloride, indicating it is a salt with a chloride ion.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate benzene derivative with a sulfonamide. The exact method would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure would be based on the benzene ring, with the various substituents attached at the appropriate positions. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. For example, the amino group (-NH2) can act as a base or nucleophile, and the sulfonamide group can participate in a variety of reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Some general predictions can be made based on the functional groups present. For example, the compound is likely to be polar due to the presence of the sulfonamide and amino groups, and it may be soluble in water due to the presence of the hydrochloride salt.Scientific Research Applications
Antimicrobial and Antifungal Applications
Research indicates that derivatives of N-(2-aminoethyl)-4-methylbenzenesulfonamide have been explored for their antimicrobial and antifungal activities. For instance, a novel compound synthesized from a related sulfonamide showed significant antimicrobial activity against various bacterial and fungal strains, highlighting the potential of these compounds in developing new antimicrobials (Vanparia et al., 2010).
Chemical Synthesis and Drug Development
The versatility of N-(2-aminoethyl)-4-methylbenzenesulfonamide and its derivatives in chemical synthesis is evident from their use in preparing secondary amines, showcasing their role as intermediates in organic synthesis. Such compounds have been utilized for the synthesis of complex molecules, indicating their importance in drug development and medicinal chemistry (Fukuyama et al., 1995).
Anticancer Research
Derivatives of N-(2-aminoethyl)-4-methylbenzenesulfonamide have been studied for their anticancer activities, particularly in inhibiting human carbonic anhydrase isozymes, which are implicated in tumor growth and metastasis. Some synthesized derivatives showed promising inhibitory activities against these isozymes, suggesting potential applications in anticancer therapy (Żołnowska et al., 2018).
Cell Cycle Inhibition and Oncolytic Properties
Investigations into the oncolytic properties of sulfonamide derivatives have identified compounds that can act as potent cell cycle inhibitors, progressing to clinical trials for their antitumor activities. These findings demonstrate the therapeutic potential of such compounds in cancer treatment (Owa et al., 2002).
Diagnostic and Bioimaging Tools
The development of fluorescent probes based on sulfonamide derivatives for selective detection of biomolecules like glutathione and cysteine in living cells showcases another application area. These probes offer tools for biological research and diagnostics, emphasizing the utility of N-(2-aminoethyl)-4-methylbenzenesulfonamide derivatives in bioimaging (Wei et al., 2013).
Safety And Hazards
As with any chemical compound, handling “N-(2-aminoethyl)-4-methylbenzenesulfonamide hydrochloride” would require appropriate safety precautions. These might include wearing protective clothing and eye protection, and working in a well-ventilated area.
Future Directions
The potential applications of “N-(2-aminoethyl)-4-methylbenzenesulfonamide hydrochloride” would depend on its physical and chemical properties, as well as its biological activity. It could potentially be of interest in fields such as medicinal chemistry or materials science.
Please note that this is a general analysis based on the name of the compound. For a more accurate and detailed analysis, more specific information or experimental data would be needed.
properties
IUPAC Name |
N-(2-aminoethyl)-4-methylbenzenesulfonamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S.ClH/c1-8-2-4-9(5-3-8)14(12,13)11-7-6-10;/h2-5,11H,6-7,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBBYHZLENSNRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminoethyl)-4-methylbenzenesulfonamide hydrochloride | |
CAS RN |
20228-51-7 | |
Record name | N-(2-aminoethyl)-4-methylbenzene-1-sulfonamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.